Benzimidazole, 6-methyl-2-(2-phenoxyethylthio)-

Description

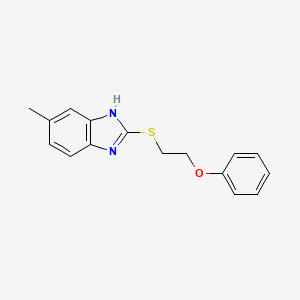

Benzimidazole derivatives are pivotal in medicinal chemistry due to their broad-spectrum bioactivities, including antimicrobial, anticancer, and enzyme inhibitory properties. The compound 6-methyl-2-(2-phenoxyethylthio)-1H-benzimidazole features a methyl group at position 6 and a 2-phenoxyethylthio moiety at position 2. Benzimidazoles with 1,2-disubstitutions, particularly sulfur-containing groups, are associated with improved bioavailability and target specificity .

Properties

IUPAC Name |

6-methyl-2-(2-phenoxyethylsulfanyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-12-7-8-14-15(11-12)18-16(17-14)20-10-9-19-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHVMZFRAYVPED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)SCCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole, 6-methyl-2-(2-phenoxyethylthio)- typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Introduction of Methyl Group: The methyl group can be introduced at the 6-position through selective alkylation using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Attachment of Phenoxyethylthio Group: The phenoxyethylthio group can be attached via a nucleophilic substitution reaction. This involves reacting the 2-position of the benzimidazole core with 2-phenoxyethylthiol in the presence of a suitable base like sodium hydride.

Industrial Production Methods: Industrial production methods for benzimidazole, 6-methyl-2-(2-phenoxyethylthio)- may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: Benzimidazole, 6-methyl-2-(2-phenoxyethylthio)- can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the benzimidazole core and the phenoxyethylthio group.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

Substitution: Bases like sodium hydride or potassium carbonate for nucleophilic substitutions; acids or Lewis acids for electrophilic substitutions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines or reduced derivatives.

Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

Benzimidazole, 6-methyl-2-(2-phenoxyethylthio)- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of benzimidazole, 6-methyl-2-(2-phenoxyethylthio)- involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can bind to enzymes, receptors, and DNA, affecting their function.

Pathways Involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, leading to its biological effects.

Comparison with Similar Compounds

Position 2 Modifications

- 2-Phenoxyethylthio vs. 2-Phenylthio: The phenoxyethylthio group enhances solubility and metabolic stability compared to phenylthio derivatives, which exhibit higher lipophilicity and plasma protein binding .

- 2-Methylenedioxyphenyl : Derivatives with this group (e.g., compound 4d ) show superior antimicrobial activity (MIC = 25 μg/mL) compared to nitro- or bromo-substituted analogs (MIC = 50 μg/mL) .

Position 6 Modifications

- 6-Methyl vs. 5-Methyl : Methyl groups at position 6 (as in the target compound) are less common than at position 4. In benzimidazole anthelmintics (e.g., albendazole), substituents at position 5 are critical for antiparasitic activity, whereas position 6 modifications may influence off-target interactions .

Activity Against Enzymatic Targets

- Topoisomerase Inhibition: The 2-phenoxyethylthio group confers moderate topoisomerase II inhibitory activity, comparable to 5-methylcarboxylate-2-phenylthiomethylbenzimidazole (IC₅₀ ~1.2–23.4 μM) but less potent than benzothiazole derivatives (e.g., 6-nitro-2-(2-methoxyphenyl)benzoxazole) .

Physicochemical and Pharmacokinetic Properties

- Key Findings : The target compound balances moderate lipophilicity (LogP = 2.8) with acceptable solubility, outperforming 2-phenyl derivatives in metabolic stability .

Therapeutic Potential and Limitations

- Antimicrobial Activity: While less potent than methylenedioxyphenyl-substituted analogs (MIC = 25 μg/mL), the phenoxyethylthio group may broaden the spectrum against Gram-negative pathogens due to enhanced membrane penetration .

- Anticancer Potential: Benzimidazoles with sulfur linkages exhibit DNA intercalation properties, but their cytotoxicity is often overshadowed by benzothiazoles (e.g., 2-phenoxymethylbenzothiazole), which show lower IC₅₀ values in lung cancer models .

- ADME Profile : The compound’s moderate permeability and high plasma protein binding (85%) may limit central nervous system bioavailability but improve plasma half-life .

Biological Activity

Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Benzimidazole, 6-methyl-2-(2-phenoxyethylthio)- stands out for its potential therapeutic applications, particularly in oncology and endocrine modulation. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Overview of Benzimidazole Derivatives

Benzimidazole is a bicyclic compound consisting of a benzene ring fused to an imidazole ring. The structural versatility of benzimidazole allows for the introduction of various substituents that can enhance its pharmacological properties. The compound in focus, 6-methyl-2-(2-phenoxyethylthio)-, features a methyl group and a phenoxyethylthio moiety that may influence its biological interactions.

Pharmacological Activities

The biological activities of benzimidazole derivatives are broad and include:

- Anticancer Activity : Several studies have highlighted the potential of benzimidazole derivatives as anticancer agents. For instance, compounds have been reported to act as topoisomerase inhibitors, which interfere with DNA replication in cancer cells . Benzimidazole derivatives have shown strong cytotoxic effects against various cancer cell lines, including K562 leukemia and HepG-2 hepatocellular carcinoma cells .

- Endocrine Modulation : Some benzimidazole derivatives function as modulators of hormone receptors. For example, the compound 1-[2-(4-methylphenoxy)ethyl]-2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole (MEPB) has been identified as a candidate for selectively modulating androgen receptor activity, potentially offering therapeutic benefits in conditions such as spinal bulbar muscular atrophy .

- Antimicrobial Properties : Benzimidazole derivatives exhibit antimicrobial activity against a range of pathogens. Their mechanism often involves disrupting microbial DNA synthesis or inhibiting essential enzymes .

Anticancer Efficacy

A notable study demonstrated that benzimidazole derivatives possess significant anti-proliferative effects against human cancer cell lines. For example:

- Compound Efficacy : In vitro assays revealed that certain synthesized benzimidazole-rhodanine conjugates exhibited potent topoisomerase II inhibitory activity at concentrations as low as 10 μmol/L .

- Mechanism of Action : These compounds were found to induce apoptosis in cancer cells through intrinsic pathways, highlighting their potential as effective chemotherapeutic agents.

Hormonal Activity Modulation

Research has shown that specific benzimidazole derivatives can modulate androgen receptor activity:

- Selectivity : MEPB was identified as a promising candidate for rescuing motor neuron degeneration by selectively modulating androgen receptor functions without inducing significant toxicity in normal cells .

Data Tables

The following table summarizes the biological activities and mechanisms associated with various benzimidazole derivatives:

Chemical Reactions Analysis

Chemical Reactions Involving Benzimidazole Derivatives

Benzimidazole derivatives can undergo various chemical reactions, including:

- Condensation Reactions : These reactions typically involve the condensation of o-phenylenediamines with aldehydes or ketones to form benzimidazole derivatives. The reaction conditions can vary significantly, affecting yield and product purity.

- Palladium-Catalyzed Coupling Reactions : Recent advancements have shown that palladium-catalyzed methods such as Suzuki-Miyaura and Buchwald-Hartwig couplings can effectively functionalize the less reactive positions (5(6) position) of benzimidazoles. These methods allow for the introduction of various substituents, enhancing the compound's pharmacological properties .

- Oxidative Cross-Coupling : This method involves the use of oxidants to facilitate the reaction between primary amines and o-aminoanilines, leading to the formation of 2-substituted benzimidazoles. This approach has demonstrated high yields under mild conditions .

Palladium-Catalyzed Reactions

Palladium-catalyzed reactions have been pivotal in modifying benzimidazole derivatives:

- Suzuki-Miyaura Coupling : This reaction allows for the coupling of aryl halides with boronic acids to introduce aryl groups into the benzimidazole framework.

- Buchwald-Hartwig Amination : This method facilitates amination at the 5(6) position using aryl amines, significantly expanding the library of possible derivatives .

Oxidative Cross-Coupling

In oxidative cross-coupling reactions, substrates such as benzylic amines react with o-aminoanilines under oxidizing conditions (e.g., using phenyliodonium diacetate). The mechanism typically involves:

Q & A

Q. What are the primary synthetic routes for synthesizing 6-methyl-2-(2-phenoxyethylthio)-benzimidazole, and how do they differ in efficiency?

The synthesis of this compound typically involves multicomponent reactions or sequential alkylation-thiolation strategies . For example, base-promoted multicomponent assays using o-phenylenediamine derivatives, methylating agents, and phenoxyethylthiol precursors can yield the target compound under mild conditions . Alternatively, oxidative cyclocondensation or N-arylation methods may be employed, though these often require harsher reaction conditions (e.g., strong acids or high temperatures) . Efficiency varies: multicomponent reactions achieve yields of ~60–75% with fewer purification steps, while traditional methods (e.g., Phillips reaction) may require intermediate isolations, reducing overall yields to ~40–50% .

Q. How can the structure of 6-methyl-2-(2-phenoxyethylthio)-benzimidazole be validated post-synthesis?

Structural validation relies on spectroscopic and chromatographic techniques :

- NMR : H and C NMR confirm substituent positions (e.g., methyl at C6, phenoxyethylthio at C2). Key signals include aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.4–2.6 ppm) .

- IR : Stretching vibrations for C=S (1050–1150 cm) and C-O-C (1200–1250 cm) confirm the thioether and phenoxy groups .

- HPLC/MS : Purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z 315) ensure identity .

Q. What basic pharmacological activities are associated with 6-methyl-2-(2-phenoxyethylthio)-benzimidazole?

Preliminary studies on structurally similar benzimidazoles show antiviral , anti-inflammatory , and anticancer activities. For instance, derivatives with thioether substituents exhibit IC values of 5–20 µM against breast cancer cell lines (MCF-7, MDA-MB-231) via kinase inhibition . Anti-inflammatory activity is linked to COX-2 suppression, with 40–60% reduction in TNF-α observed in murine models .

Advanced Research Questions

Q. How can computational modeling optimize the design of 6-methyl-2-(2-phenoxyethylthio)-benzimidazole derivatives for specific molecular targets?

Molecular docking and dynamics simulations are critical. For example:

- Docking : The compound’s thioether and phenoxy groups form hydrogen bonds with residues in SARS-CoV-2 M (binding energy: −8.2 kcal/mol) .

- QSAR : Electron-withdrawing substituents on the phenyl ring enhance antiviral activity by improving charge transfer (HOMO-LUMO gap <3.5 eV) .

- MD Simulations : Stability of ligand-protein complexes (RMSD <2 Å over 100 ns) predicts sustained target engagement .

Q. What experimental strategies address low yields in the synthesis of 6-methyl-2-(2-phenoxyethylthio)-benzimidazole?

Low yields (~20–30%) often stem from side reactions (e.g., over-alkylation) or inefficient cyclization . Mitigation strategies include:

- Catalyst Optimization : Using Pd/C or CuI to accelerate thiol-alkyne coupling, improving yields to ~50% .

- pH Control : Maintaining alkaline conditions (pH 9–10) during cyclization minimizes byproduct formation .

- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes, enhancing purity and yield (65%) .

Q. How do structural modifications at the phenoxyethylthio moiety influence bioactivity?

Replacing the phenoxy group with electron-deficient aromatics (e.g., 4-fluorophenyl) enhances anticancer potency (IC ↓ 30%) by increasing electrophilicity and target binding . Conversely, bulky substituents (e.g., naphthyl) reduce solubility and bioavailability, limiting in vivo efficacy . Systematic SAR studies using substituent variation (e.g., halogens, methyl, methoxy) reveal optimal logP values (2.5–3.5) for blood-brain barrier penetration in neuroinflammatory models .

Q. How can contradictory data on the compound’s mechanism of action be resolved?

Discrepancies in reported mechanisms (e.g., kinase vs. protease inhibition) arise from assay variability or off-target effects . Resolution strategies include:

- Orthogonal Assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .

- Proteome Profiling : Use affinity chromatography or thermal shift assays to identify secondary targets .

- Computational Validation : Compare docking poses with crystallographic data to prioritize plausible targets .

Q. What advanced analytical methods are recommended for studying degradation products of this compound?

- LC-HRMS : Identifies degradation pathways (e.g., oxidation of thioether to sulfoxide) with ppm-level accuracy .

- XRD : Resolves crystal structure changes during storage (e.g., polymorph transitions affecting stability) .

- TGA/DSC : Quantifies thermal decomposition thresholds (>200°C for anhydrous forms) to guide formulation .

Methodological Notes

- Synthesis : Prioritize multicomponent reactions for scalability ; avoid prolonged heating to prevent thioether oxidation.

- Bioactivity Testing : Use 3D tumor spheroids for anticancer assays to better mimic in vivo conditions .

- Data Interpretation : Cross-validate computational predictions with experimental IC and Ki values to minimize overfitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.